molecular formula C17H34N2 B14361382 3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane CAS No. 90961-45-8

3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane

Cat. No.: B14361382
CAS No.: 90961-45-8
M. Wt: 266.5 g/mol
InChI Key: MUQFLLKQSNNHIW-UHFFFAOYSA-N
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Description

3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo(331)nonane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and multiple alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a butylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dipropyl-3,7-diazabicyclo(3.3.1)nonane
  • 3,7-Dimethyl-3,7-diazabicyclo(3.3.1)nonane

Uniqueness

3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties.

Properties

90961-45-8

Molecular Formula

C17H34N2

Molecular Weight

266.5 g/mol

IUPAC Name

3,7-dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C17H34N2/c1-5-7-9-18-11-15-13-19(10-8-6-2)14-16(12-18)17(15,3)4/h15-16H,5-14H2,1-4H3

InChI Key

MUQFLLKQSNNHIW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CN(CC(C1)C2(C)C)CCCC

Origin of Product

United States

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